molecular formula C24H22N4O B10935269 (1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B10935269
M. Wt: 382.5 g/mol
InChI Key: VDNLLHZHVMWZEC-UHFFFAOYSA-N
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Description

The compound (1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is a complex heterocyclic molecule. It belongs to the family of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a pyrazolo[3,4-b]pyridine core fused with an indole moiety, making it a unique and interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolo[3,4-b]pyridine core . The indole moiety can be introduced through a subsequent reaction with an appropriate indole derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C24H22N4O

Molecular Weight

382.5 g/mol

IUPAC Name

(1-ethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C24H22N4O/c1-3-27-23-20(15-25-27)19(14-21(26-23)17-9-5-4-6-10-17)24(29)28-16(2)13-18-11-7-8-12-22(18)28/h4-12,14-16H,3,13H2,1-2H3

InChI Key

VDNLLHZHVMWZEC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4C(CC5=CC=CC=C54)C

Origin of Product

United States

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